L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine
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Overview
Description
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine is a peptide compound composed of four amino acids: valine, phenylalanine, phenylalanine, and alanine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups .
Scientific Research Applications
L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of biocompatible materials and polymers.
Mechanism of Action
The mechanism of action of L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or inhibiting specific enzymes .
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar biocompatibility and applications.
L-Phenylalanyl-L-valine: Another dipeptide with comparable properties.
L-Phenylalanyl-L-phenylalanine: A dipeptide with two phenylalanine residues, similar to L-Valyl-L-phenylalanyl-L-phenylalanyl-L-alanine.
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with biological molecules and materials .
Properties
CAS No. |
182912-79-4 |
---|---|
Molecular Formula |
C26H34N4O5 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H34N4O5/c1-16(2)22(27)25(33)30-21(15-19-12-8-5-9-13-19)24(32)29-20(14-18-10-6-4-7-11-18)23(31)28-17(3)26(34)35/h4-13,16-17,20-22H,14-15,27H2,1-3H3,(H,28,31)(H,29,32)(H,30,33)(H,34,35)/t17-,20-,21-,22-/m0/s1 |
InChI Key |
NAWMFMQYISPJNB-MQGJPIDWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
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